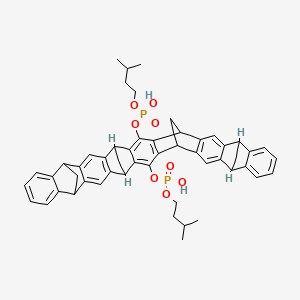
SARS-CoV-2-IN-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-26 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-26 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Scaffold: This step involves the construction of the central framework of the molecule using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents such as halides, amines, and alcohols.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Functional groups within the molecule can be substituted using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
SARS-CoV-2-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral proteins.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
作用机制
The mechanism of action of SARS-CoV-2-IN-26 involves its interaction with specific viral proteins, such as the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRP). By binding to these targets, the compound inhibits the virus’s ability to replicate its RNA and produce essential proteins, thereby halting its replication cycle. The molecular pathways involved include the inhibition of enzymatic activity and disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
Boceprevir: An inhibitor targeting the viral main protease.
GC-376: Another main protease inhibitor with potent antiviral activity.
Calpain Inhibitors II and XII: Compounds that inhibit viral replication by targeting the main protease.
Uniqueness
SARS-CoV-2-IN-26 is unique in its specific binding affinity and inhibitory potency against SARS-CoV-2 proteins. Compared to similar compounds, it may offer improved efficacy and reduced side effects, making it a promising candidate for further development.
Conclusion
This compound represents a significant advancement in the fight against COVID-19. Its detailed synthesis, versatile chemical reactivity, and broad scientific applications underscore its potential as a valuable tool in both research and therapeutic contexts. Continued investigation into its mechanism of action and comparison with similar compounds will further elucidate its role in combating viral infections.
属性
分子式 |
C52H52O8P2 |
|---|---|
分子量 |
866.9 g/mol |
IUPAC 名称 |
[22-[hydroxy(3-methylbutoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl hydrogen phosphate |
InChI |
InChI=1S/C52H52O8P2/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56) |
InChI 键 |
DBTPWNSUELRXFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


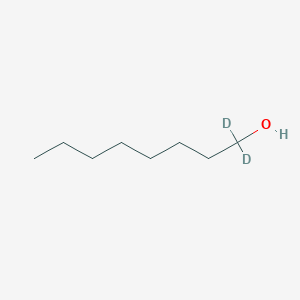

![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
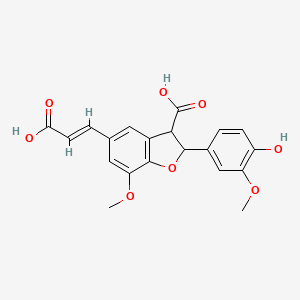

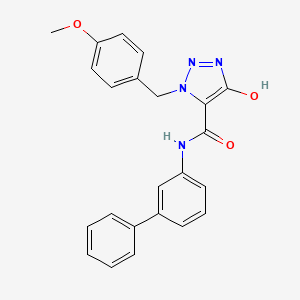
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
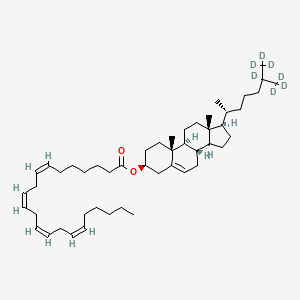

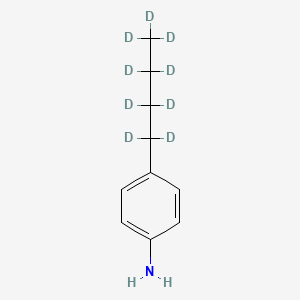
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
